h5-HT1B Receptor Affinity Advantage Over Propranolol
The primary amine 2-(naphthalen-1-yloxy)ethanamine (compound 10 in the original publication) exhibits a Ki of 100 nM at human 5-HT1B (h5-HT1Dβ) receptors, representing a >100-fold improvement over the β-adrenergic antagonist propranolol (Ki > 10,000 nM) measured by [³H]5-HT displacement [1]. This establishes the 1-naphthyloxyethylamine scaffold as a validated starting point for 5-HT1B receptor probe development with substantially reduced background from β-adrenergic cross-reactivity.
| Evidence Dimension | h5-HT1B receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 100 nM (primary amine, compound 10) |
| Comparator Or Baseline | Propranolol, Ki > 10,000 nM |
| Quantified Difference | >100-fold higher affinity |
| Conditions | Radioligand binding assay using human 5-HT1B (h5-HT1Dβ) receptors expressed in clonal cell lines; [³H]5-HT as radioligand |
Why This Matters
A 100-fold affinity gain over the clinical reference compound propranolol identifies this scaffold as a privileged chemotype for 5-HT1B-targeted probe or lead discovery programs, directly guiding procurement for receptor pharmacology groups.
- [1] Ismaiel AM, Dukat M, Law H, Kamboj R, Fan E, Lee DKH, Mazzocco L, Buekschkens D, Teitler M, Pierson ME, Glennon RA. 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1Dβ (h5-HT1B) serotonin receptors. J Med Chem. 1997;40(26):4415–4419. DOI: 10.1021/jm970507t View Source
